1-(2-Methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea
Description
1-(2-Methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea is a complex organic compound characterized by the presence of multiple aromatic rings and urea linkages
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-35-25-9-5-3-7-23(25)31-27(33)29-21-15-11-19(12-16-21)20-13-17-22(18-14-20)30-28(34)32-24-8-4-6-10-26(24)36-2/h3-18H,1-2H3,(H2,29,31,33)(H2,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWPMDWMFJGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: A precursor in the synthesis of the target compound.
4-Methoxyphenyl: A simpler aromatic compound with similar functional groups.
1-({4-[Bis(4-methoxyphenyl)amino]phenyl}ethynyl)-9,10-anthraquinone: A complex aromatic compound with methoxy groups.
Uniqueness
1-(2-Methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea is unique due to its multiple aromatic rings and urea linkages, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
